N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-methoxyaniline and glycine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide
- N~2~-{4,6-bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide
- N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide .
Uniqueness
The uniqueness of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H31N7O4 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-ethoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H31N7O4/c1-4-38-23-14-8-20(9-15-23)31-27-33-26(29-18-25(36)30-19-6-12-22(37-3)13-7-19)34-28(35-27)32-21-10-16-24(17-11-21)39-5-2/h6-17H,4-5,18H2,1-3H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
YFRFXGBIXUXDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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